![molecular formula C13H18FNO B1438295 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde CAS No. 1096809-55-0](/img/structure/B1438295.png)

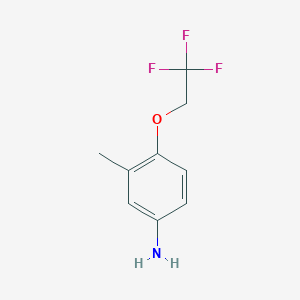

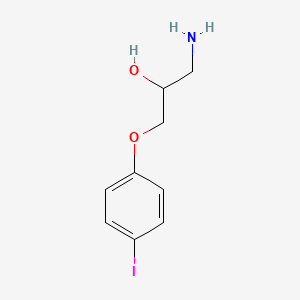

5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde

描述

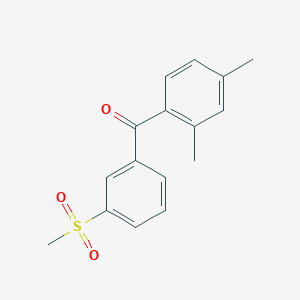

5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde consists of 13 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde are not fully detailed in the search results. It is known that the compound has a molecular weight of 223.29 .科学研究应用

Synthetic Cannabinoids

- Field : Pharmacology and Toxicology

- Application : “5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde” is used in the synthesis of synthetic cannabinoids, specifically AB-PINACA and 5F-AB-PINACA . These are part of a larger group of drugs known as novel psychoactive substances (NPS), which are designed to mimic the effects of established illicit drugs .

- Methods : The metabolic stability and metabolites of AB-PINACA and 5F-AB-PINACA were determined through incubation with human liver microsomes and pooled human hepatocytes . Authentic urine specimens from AB-PINACA cases were also analyzed .

- Results : Both drugs had intermediate clearance. 23 AB-PINACA metabolites and 18 5F-AB-PINACA metabolites were identified, generated by various biotransformations . The most intense 5F-AB-PINACA metabolites were AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA .

2-Aminothiazole-Based Compounds

- Field : Medicinal Chemistry

- Application : The compound could potentially be used in the synthesis of 2-aminothiazole-based compounds . These compounds have a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

- Methods : The synthesis of these compounds typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reacted with a sulfur source .

- Results : Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases with high therapeutic influence .

Synthesis of 5-fluoro-2-nitrobenzotrifluoride

- Field : Organic Chemistry

- Application : “5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde” could potentially be used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride . This compound is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

- Methods : The synthesis process was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .

- Results : The flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Synthesis of Pyrrole-Based Compounds

- Field : Medicinal Chemistry

- Application : The compound could potentially be used in the synthesis of pyrrole-based compounds . Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

- Methods : The synthesis of these compounds typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reacted with a sulfur source .

- Results : Various pyrrole-based derivatives have been used to treat different kinds of diseases with high therapeutic influence .

Synthesis of 2-Aminothiazole-Based Compounds

- Field : Organic Chemistry

- Application : “5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde” could potentially be used in the synthesis of 2-aminothiazole-based compounds . These compounds have a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

- Methods : The synthesis of these compounds typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reacted with a sulfur source .

- Results : Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases with high therapeutic influence .

安全和危害

Safety precautions for handling 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

属性

IUPAC Name |

5-fluoro-2-[methyl(pentyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-3-4-5-8-15(2)13-7-6-12(14)9-11(13)10-16/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNIFONPMRYDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)C1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)

![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)

![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine](/img/structure/B1438226.png)

![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)